Reduced Molecular Weight Improves Ligand Efficiency Metrics vs. the 3,4-Dimethoxyphenyl Analog
The target compound's replacement of a methoxy group with a fluorine atom results in a quantifiable reduction in molecular weight. Compared to the closest commercially available analog, 2-((1-((3,4-dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-3-methoxypyrazine (MW = 395.4 g/mol) [1], the target compound has a molecular weight of 383.4 g/mol. This 12 Da reduction contributes to improved ligand efficiency indices, a critical metric in fragment-based and hit-to-lead drug discovery [2].
| Evidence Dimension | Molecular Weight (MW) |
|---|---|
| Target Compound Data | 383.4 g/mol |
| Comparator Or Baseline | 2-((1-((3,4-Dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-3-methoxypyrazine (CAS 2034322-73-9): 395.4 g/mol |
| Quantified Difference | 12 Da reduction (3.0% lower) |
| Conditions | Calculated molecular weight based on molecular formula; PubChem computed descriptors. |
Why This Matters
A lower molecular weight within a congeneric series correlates with a higher ligand efficiency index, making the compound a more weight-efficient starting point for lead optimization programs focused on CNS targets where permeability is paramount.
- [1] PubChem Compound Summary for CID 91626990, 2-((1-((3,4-Dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-3-methoxypyrazine. View Source
- [2] Hopkins, A. L., Groom, C. R., & Alex, A. (2004). Ligand efficiency: a useful metric for lead selection. Drug Discovery Today, 9(10), 430-431. View Source
